4-Amino-2-ethyl-2-methylbutanoic acid

Description

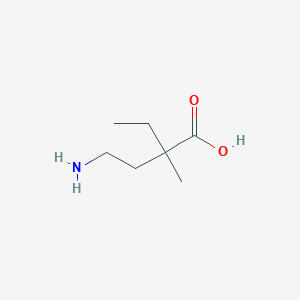

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-amino-2-ethyl-2-methylbutanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-7(2,4-5-8)6(9)10/h3-5,8H2,1-2H3,(H,9,10) |

InChI Key |

ZPGJPTMNSVNOAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 2 Ethyl 2 Methylbutanoic Acid and Its Analogues

De Novo Synthesis Approaches to 4-Amino-2-ethyl-2-methylbutanoic Acid

De novo synthesis refers to the creation of a complex molecule from simple, readily available precursors. While a specific, published de novo synthesis for this compound is not readily found in the literature, established methods for constructing α,α-disubstituted amino acids provide a blueprint for its plausible synthesis.

One of the most classic and versatile methods for amino acid synthesis is the Strecker synthesis . masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction traditionally involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis to yield an α-amino acid. masterorganicchemistry.combuchler-gmbh.com A key adaptation of this method for the synthesis of α,α-disubstituted amino acids, which possess a quaternary α-carbon like the target molecule, is the use of a ketone instead of an aldehyde. wikipedia.org

For the target compound, a hypothetical Strecker synthesis would commence with a ketone precursor that contains the butanoic backbone with a protected amino group at the 4-position. The general mechanism proceeds in two main stages:

Aminonitrile Formation : The ketone reacts with ammonia (or an ammonium (B1175870) salt) to form an imine intermediate. A nucleophilic attack by a cyanide ion on the imine carbon then generates an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis : The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final α,α-disubstituted amino acid. masterorganicchemistry.commasterorganicchemistry.com

Another powerful strategy for the asymmetric synthesis of tailor-made amino acids involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govresearchgate.net This method allows for the stereo-controlled alkylation of the glycine α-carbon. A potential pathway to the target molecule could involve the sequential alkylation of a glycine-derived Ni(II) complex, first with a methyl group and then with a protected 2-aminoethyl halide, followed by deprotection and hydrolysis. This approach offers the significant advantage of controlling the stereochemistry at the α-carbon. nih.govresearchgate.net

Synthetic Strategies for Structurally Related Aminobutanoic Acids

Preparation of 4-Amino-2-methylbutanoic Acid and its Stereoisomers

The synthesis of structurally simpler analogues provides insight into methods that could be adapted for more complex targets. The preparation of the four stereoisomers of 4-methylheptan-3-ol, for instance, has been achieved using a one-pot, two-step enzymatic procedure. google.com This biocatalytic approach uses an ene-reductase (ER) for the reduction of a C=C double bond and an alcohol dehydrogenase (ADH) to create the alcohol moiety, demonstrating the power of enzymes in stereoselective synthesis. google.com For amino acids specifically, the enantioselective synthesis of β-amino acids like the stereoisomers of 2-methyl-3-aminobutanoic acid has been reported, highlighting methods to control stereochemistry in amino acid backbones. nih.gov A microbial process utilizing Bacillus spizizenii has also been developed for the efficient production of enantiopure (S)-2-methylbutanoic acid from L-isoleucine catabolism, achieving a high enantiomeric excess. researchgate.net

Synthesis of 2-Ethyl-2-methylbutanoic Acid Scaffolds

The non-amino core of the target molecule, 2-ethyl-2-methylbutanoic acid, can be synthesized through several industrial and laboratory-scale methods. A prominent process involves the carbonylation of a C6 branched olefin, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide in the presence of a strong acid catalyst, followed by hydrolysis. masterorganicchemistry.com This method is noted for its high yield and selectivity for the desired C7 acid isomer. masterorganicchemistry.com The synthesis can be carried out in a closed reactor under pressure. masterorganicchemistry.com Another route involves the treatment of 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid with sodium nitrite (B80452) in hydrochloric acid, followed by ether extraction. buchler-gmbh.com

| Synthetic Method | Key Reactants | Catalyst/Reagents | Key Feature |

|---|---|---|---|

| Olefin Carbonylation | 3-methyl-2-pentene or 2-ethyl-1-butene, Carbon Monoxide, Water | Strong Acid Catalyst | High yield and selectivity for the 2-ethyl-2-methylbutanoic acid isomer. masterorganicchemistry.com |

| From Phosphonic Acid Derivative | 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid | Sodium Nitrite, Hydrochloric Acid | Forms the product as a distinct organic phase. buchler-gmbh.com |

Approaches to Unsaturated 4-Amino-2-substituted-butenoic Acids

The introduction of unsaturation into the butanoic acid backbone creates another class of important analogues. The synthesis of (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid has been accomplished via a Reformatsky/reductive elimination coupling reaction. wikipedia.org This strategy involves key intermediates such as tert-butyl 2,2-dichloro-3,3,3-trifluoropropionate and N,N-bis(tert-butoxy-carbonyl)glycinal. wikipedia.org

Another general method for synthesizing 4-amino-2-(substituted methyl)-2-butenoic acids starts from Cbz-protected tert-butyl 4-aminobutanoate. mdpi.com The process involves successive substitutions at the α-carbon with phenylseleno and hydroxymethyl groups. Subsequent elimination of the selenoxide, which proceeds with a high degree of stereoselectivity to yield the E isomer, and halide substitution at the hydroxymethyl group provides the final products in good yields. mdpi.com

Generation of Biphenyl-Substituted Aminopentanoic Acid Derivatives

Biphenyl (B1667301) moieties are prevalent in many pharmaceuticals, and their incorporation into amino acid scaffolds is of significant interest. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyls. mdpi.com This palladium-catalyzed reaction couples an aryl halide with a phenylboronic acid. mdpi.com This methodology has been used to create a library of biphenyl carboxylic acids. While iron and cobalt catalysts can also be used, palladium remains common. mdpi.com

Structure-guided design has led to the synthesis of substituted biphenyl butanoic acid derivatives as potent inhibitors of neprilysin (NEP), a therapeutic target for heart failure. This work highlights the synthesis of subnanomolar inhibitors, demonstrating the application of these scaffolds in drug discovery.

Derivatization of Amino Acids for Specific Chemical Modifications

Chemical modification and derivatization are essential for the analysis and functionalization of amino acids. masterorganicchemistry.com Derivatization is often required prior to analysis by methods like gas chromatography (GC) to make the polar amino acids more volatile and improve their chromatographic behavior.

Common derivatization techniques include:

Silylation : This technique replaces active hydrogens on hydroxyl, amine, and thiol groups with a nonpolar moiety, such as a tert-butyl dimethylsilyl (TBDMS) group. The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is often used for this purpose as it forms derivatives that are more stable and less sensitive to moisture than other silylating agents.

AccQ•Tag Chemistry : This pre-column derivatization method is used for high-performance liquid chromatography (HPLC) analysis. The reaction requires a molar excess of the derivatizing reagent and a basic pH (8–10) for the complete derivatization of all amino acids.

OPA and FMOC Reagents : For fluorescence detection in HPLC, o-phthalaldehyde (B127526) (OPA) is a common reagent for derivatizing primary amino acids. researchgate.net Since OPA does not react with secondary amino acids (like proline), 9-fluorenylmethyl chloroformate (FMOC) is used. Dual-reagent methods using both OPA and FMOC allow for the comprehensive analysis of all amino acids in a sample. researchgate.net

Foundational Organic Reactions in Substituted Aminobutanoic Acid Synthesis

The creation of substituted aminobutanoic acids relies on a toolkit of fundamental organic reactions. These reactions are employed to construct the carbon skeleton, introduce the requisite functional groups (amino and carboxylic acid), and control the stereochemistry of the final product. The following sections detail key reaction types that are instrumental in these synthetic pathways.

Asymmetric hydrogenation is a powerful and atom-economical method for establishing chirality in the synthesis of amino acids. psu.edu This technique involves the addition of hydrogen across a double bond in a prochiral substrate, using a chiral catalyst to influence the stereochemical outcome. In the context of substituted aminobutanoic acid synthesis, this often involves the reduction of unsaturated precursors like β-enamino esters or related compounds.

The success of these reactions is highly dependent on the choice of the chiral ligand, which coordinates to a metal center (commonly rhodium, ruthenium, or iridium) to create a chiral catalytic environment. psu.edunih.gov A variety of chiral phosphine (B1218219) ligands have been developed and successfully applied in the asymmetric hydrogenation of precursors to β-amino acids, achieving excellent enantioselectivities. psu.eduresearchgate.net For instance, the Rh-TangPhos complex has proven to be an efficient catalyst system for producing chiral β-amino acid derivatives with high enantiomeric excess (ee). researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for synthesizing chiral α-substituted α-amino acid derivatives from cyclic N-sulfonyl ketimino esters, yielding products with excellent enantioselectivities (up to >99% ee). rsc.org

Key research findings in this area demonstrate the tunability of these systems. The catalyst's performance can be influenced by factors such as the solvent, temperature, and the nature of the protecting group on the nitrogen atom. nih.gov

Table 1: Examples of Catalytic Systems in Asymmetric Hydrogenation for Amino Acid Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh-TangPhos | β-Acylamino acrylates | Chiral β-amino acid derivatives | High | researchgate.net |

| Ir/(S,S)-f-Binaphane | N-Alkyl imines | Chiral amines (amino acid precursors) | Up to 90% | nih.gov |

| Ni-Catalyst | Cyclic N-sulfonyl ketimino esters | Chiral α-amino acid derivatives | 90% to >99% | rsc.org |

| Ru(O₂CCH₃)₂/(R)-BINAP | N-Acyl-β-(amino)acrylates | Chiral β-amino acids | >90% | psu.edu |

Carbon-Carbon Bond Formation Methodologies (e.g., Grignard-type)

The construction of the carbon framework, especially the introduction of substituents at the C2 position as in this compound, relies on robust carbon-carbon bond formation reactions. cambridge.org Grignard reactions and the alkylation of enolates are central to this effort.

Grignard reagents (organomagnesium halides) are powerful nucleophiles that can add to electrophilic carbon centers. organic-chemistry.org A relevant strategy involves the reaction of a Grignard reagent with a suitable electrophile, such as an α,β-unsaturated ester or nitrile, in a conjugate addition reaction. For synthesizing the target compound, this could involve the sequential addition of ethyl and methyl groups. Another powerful application is the carboxylation of a Grignard reagent using carbon dioxide (dry ice) to form a carboxylic acid, a key step in building the butanoic acid backbone. libretexts.orgmasterorganicchemistry.com

Alkylation of enolates is another cornerstone methodology. vanderbilt.edu A precursor such as a malonic ester or a cyanoacetate (B8463686) can be deprotonated with a strong base to form a nucleophilic enolate. This enolate can then be reacted with alkyl halides (e.g., ethyl iodide and methyl iodide) in a sequential manner to introduce the desired substituents at the α-carbon. Subsequent hydrolysis and decarboxylation would yield the substituted butanoic acid structure. The enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogues has been achieved through the cyanomethylation of chiral enolates derived from oxazolidinones, followed by hydrogenation of the cyano group. rsc.orgrsc.org

Table 2: C-C Bond Formation Strategies for Substituted Carboxylic Acids

| Reaction Type | Nucleophile | Electrophile | Key Intermediate | Product Feature | Reference |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Carbon Dioxide (CO₂) | Halomagnesium carboxylate | Carboxylic acid formation | libretexts.org |

| Malonic Ester Synthesis | Diethyl malonate enolate | Alkyl Halide (R-X) | Dialkylated malonic ester | α,α-disubstituted acid | cambridge.org |

| Enolate Alkylation | Chiral oxazolidinone enolate | Bromoacetonitrile | Cyanomethylated adduct | 2-substituted 4-aminobutanoic acid precursor | rsc.orgrsc.org |

Amide and Ester Hydrolysis in Protective Group Chemistry

The synthesis of amino acids requires the strategic use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl functionalities. biosynth.comresearchgate.netucalgary.ca The final steps in many synthetic sequences involve the removal of these groups, often through hydrolysis of amide or ester linkages. libretexts.org

The amino group is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. wikipedia.org The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Cbz group is typically removed by catalytic hydrogenation. ucalgary.cacreative-peptides.com The carboxylic acid is often protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. libretexts.orgwikipedia.org Simple alkyl esters are hydrolyzed under basic conditions (saponification), while benzyl esters can be cleaved by hydrogenation. libretexts.orglibretexts.org

Table 3: Common Protecting Groups and Their Hydrolysis/Cleavage Conditions

| Functional Group | Protecting Group | Abbreviation | Cleavage/Hydrolysis Condition | Reference |

| Amino | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) | creative-peptides.comlibretexts.org |

| Amino | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | creative-peptides.com |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.orgcreative-peptides.com |

| Carboxyl | Benzyl ester | Bn | Catalytic Hydrogenation (H₂/Pd) | libretexts.org |

| Carboxyl | Methyl/Ethyl ester | Me/Et | Acid or Base Hydrolysis | libretexts.orglibretexts.org |

| Carboxyl | tert-Butyl ester | tBu | Acidolysis (e.g., Trifluoroacetic acid) | wikipedia.org |

Cyclization Reactions in Related Amino Acid Derivatives

Cyclization reactions of amino acid derivatives are important for synthesizing constrained analogues and heterocyclic structures, which are valuable in medicinal chemistry. acs.org For γ-amino acids like this compound, the most relevant intramolecular cyclization is the formation of a γ-lactam (a five-membered cyclic amide). byjus.comwikipedia.org

This lactamization can occur through the intramolecular condensation of the amino group and the carboxylic acid, typically promoted by dehydrating agents or by heating. wikipedia.orgacs.org The propensity to form a γ-lactam is high due to the thermodynamic stability of the resulting five-membered ring. wikipedia.org In some synthetic routes, the γ-lactam may be formed as an intermediate which is then hydrolyzed to yield the open-chain γ-amino acid. Conversely, the free amino acid can be intentionally cyclized to produce lactam derivatives for further functionalization or to create specific pharmacophores. For example, acid-promoted cyclization of β-(4-semicarbazido)carboxylic acid hydrazides has been used to synthesize derivatives of 3-amino-5,6-dihydrouracils. rsc.org

Table 4: Methods for Lactam Formation from Amino Acids

| Reaction Method | Precursor | Product | Ring Size | Key Feature | Reference |

| Intramolecular Condensation | γ-Amino acid | γ-Lactam | 5-membered | Thermal or chemical dehydration | wikipedia.org |

| Beckmann Rearrangement | Cyclic oxime | Lactam | Varies | Acid-catalyzed rearrangement | byjus.comwikipedia.org |

| Schmidt Reaction | Cyclic ketone, Hydrazoic acid | Lactam | Varies | Ring expansion | byjus.comwikipedia.org |

| Intramolecular Cyclization | Amino acid-derived diazoketone | 1,3-Oxazinane-2,5-dione | 6-membered | Brønsted acid catalysis | frontiersin.org |

Stereochemistry and Chiral Control in 4 Amino 2 Ethyl 2 Methylbutanoic Acid Research

Significance of Chirality at C2 and C4 Positions in Aminobutanoic Acids

In aminobutanoic acid derivatives, the presence of chiral centers, particularly at the C2 (α-carbon) and C4 positions, has profound implications for their interaction with biological systems. The C2 position in 4-Amino-2-ethyl-2-methylbutanoic acid is a quaternary stereocenter, a feature that makes its synthesis a significant challenge for organic chemists. rsc.org The specific three-dimensional orientation of the substituents around these chiral centers determines how the molecule fits into and interacts with chiral biological entities such as enzyme active sites and protein receptors. wikipedia.orgmdpi.com

Asymmetric Synthesis and Enantiomeric Enrichment Techniques

The synthesis of single enantiomers of chiral compounds like this compound is a central goal of modern organic chemistry. Asymmetric synthesis refers to methods that produce a stereoisomeric excess of one enantiomer or diastereomer. The construction of the fully substituted stereocenter in α,α-disubstituted α-amino acids remains a significant synthetic challenge. rsc.org Various strategies have been developed to achieve this, ranging from the use of chiral catalysts to the employment of chiral auxiliaries and enzymes. rsc.orgresearchgate.net

Asymmetric hydrogenation is a powerful technique that uses a transition metal catalyst complexed with a chiral ligand to add hydrogen across a double bond, creating one or two new stereocenters with high enantioselectivity. nih.gov This method is particularly effective for producing chiral amines and amino acid derivatives. nih.govacs.org Rhodium and Iridium complexes are commonly used, with chiral phosphine (B1218219) ligands such as DuPhos, JosiPhos, and TangPhos facilitating the stereoselective reduction of precursors like enamides and imines. nih.govacs.org

For example, the rhodium-catalyzed asymmetric hydrogenation of α-amino acrylonitriles provides a direct route to chiral α-acylamino nitriles, which are valuable precursors to α-amino acids. acs.org Similarly, highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been developed, yielding chiral α-monosubstituted α-amino acid derivatives with excellent enantiomeric excesses (ee), often exceeding 99%. rsc.org

| Catalyst/Ligand System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Rh-Me-DuPhos | α-Amino Acrylonitriles | Chiral α-Acylamino Nitriles | Excellent |

| Rh-TangPhos/QuinoxP* | β-Acylamino Acrylonitriles | Chiral β-Amino Acid Precursors | Excellent |

| Ir/(S,S)-f-Binaphane | N-Alkyl α-Aryl Imines | Chiral N-Alkyl Amines | Up to 90% |

| Ni-Complex | Cyclic N-Sulfonyl Ketimino Esters | Chiral α-Amino Acid Derivatives | 90% to >99% |

This table presents illustrative data on chiral ligand-mediated hydrogenation for the synthesis of chiral amines and amino acid precursors, based on findings from related research. nih.govacs.orgrsc.org

Diastereoselective synthesis involves reacting a molecule with a chiral auxiliary—a temporary chiral group that directs the formation of a new stereocenter. This process creates diastereomers, which have different physical properties and can be separated. The auxiliary is then removed to yield the desired enantiomerically enriched product.

One of the most classic and effective methods is the diastereoselective Strecker synthesis, which involves the addition of cyanide to an imine formed from a ketone and a chiral amine (the auxiliary). nih.gov This approach has been successfully used for the stereoselective synthesis of cyclic quaternary α-amino acids. nih.gov Another prominent strategy is the alkylation of amino acid enolate equivalents derived from chiral auxiliaries. For instance, oxazinones derived from Strecker products can be alkylated with high diastereoselectivity (diastereomeric ratios often exceeding 200:1). rsc.org

| Method | Chiral Auxiliary/Reagent | Substrate | Key Intermediate | Diastereomeric Ratio (dr) / Selectivity |

| Strecker Synthesis | (S)-α-methylbenzylamine | Ketone | α-Aminonitrile | Moderate to good |

| Alkylation | Chiral Oxazinone | Enolate Equivalent | Dialkylated Oxazinone | >200:1 |

| 1,3-Dipolar Cycloaddition | N-Glycosyl Chiral Auxiliary | Ketonitrone | Isoxazolidine | Excellent exo- and π-facial stereocontrol |

| Gold Redox Catalysis | Oxazolidinone Auxiliary | Alkyne | α-Diazo Amide | >20:1 |

This table summarizes various diastereoselective pathways used in the asymmetric synthesis of α,α-disubstituted amino acids. acs.orgrsc.orgnih.govacs.org

Chemoenzymatic synthesis combines the advantages of biological catalysts (enzymes) with traditional chemical reactions to achieve highly selective transformations. nih.gov Enzymes are renowned for their exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions, often eliminating the need for complex protecting group strategies or expensive metal catalysts. nih.govrsc.org

In the synthesis of non-canonical amino acids, enzymes like aminotransferases, amine dehydrogenases, and imine reductases are frequently used. nih.govrsc.org For example, a one-pot cascade reaction can involve an enzymatic transamination to convert a diketoacid into an imino acid, followed by a chemical hydrogenation step to produce the final cyclic amino acid with high diastereoselectivity. nih.gov More advanced methods merge photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, creating novel activation modes to synthesize complex amino acids with excellent diastereo- and enantiocontrol in a protecting-group-free manner. nih.govuniversityofcalifornia.edu This synergistic approach represents a powerful platform for accessing diverse and valuable chiral amino acids. universityofcalifornia.edu

Racemic Resolution Strategies for Amino Acid Mixtures

When asymmetric synthesis is not feasible or results in a mixture of enantiomers (a racemate), resolution strategies are employed to separate them. libretexts.org Resolution is the process of separating a racemic mixture into its constituent enantiomers.

A common and long-standing method is the formation of diastereomeric salts. libretexts.org The racemic amino acid is treated with a pure chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base. libretexts.org This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different solubilities and physical properties. They can then be separated by physical methods like fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amino acid is recovered by removing the resolving agent. google.com

Another powerful technique is chromatography. google.com The racemic mixture can be derivatized to form diastereomers (for example, by forming esters with an optically active alcohol like menthol), which are then separated on a standard chromatography column. google.com Alternatively, chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation.

Investigation of Enantiomeric Excess and Racemization Mechanisms in Related Systems (e.g., isovaline)

To understand the stereochemical stability of this compound, it is instructive to examine related α,α-disubstituted amino acids, such as isovaline (B112821) (2-amino-2-methylbutanoic acid). Isovaline is of particular interest because it is remarkably resistant to racemization—the process by which an enantiomerically pure sample converts into a racemic mixture. cambridge.orgnasa.gov This stability is attributed to the absence of a hydrogen atom at the α-carbon, which prevents the typical mechanism of racemization via enolization. cambridge.org

Significantly, isovaline has been discovered in carbonaceous meteorites, such as the Murchison meteorite, with a notable excess of the L-enantiomer (L-ee up to 18.5%). cambridge.orgpnas.org This is a profound finding, as amino acids formed through abiotic processes are expected to be racemic. cambridge.orgpnas.org The presence of this enantiomeric excess suggests that asymmetric influences existed in the early solar system.

Studies have also investigated the effect of isovaline on the racemization of other, more labile α-H-amino acids like alanine. In simulated geothermal environments, the presence of isovaline was found to accelerate the racemization of L-alanine. cambridge.orgresearchgate.net The rate of this accelerated racemization was different for D- and L-isovaline, suggesting that intermolecular interactions, possibly through hydrogen-bonded dimers, play a role. cambridge.org These findings highlight the unique stereochemical properties of α,α-dialkyl amino acids and their potential influence on the chiral environment, which could have implications for understanding the origins of homochirality in life. cambridge.orgresearchgate.net

| Amino Acid | Context | Key Observation | Implication |

| Isovaline | Murchison Meteorite | L-enantiomeric excess (L-ee) up to 18.5% | Suggests abiotic source of enantiomeric enrichment |

| Isovaline | Laboratory experiments | High resistance to thermal and chemical racemization | Structural stability due to α,α-disubstitution |

| Alanine (in presence of Isovaline) | Thermal racemization experiment (150°C) | Racemization of L-alanine is accelerated by isovaline | Intermolecular interactions influence racemization rates |

This table summarizes key research findings on the stereochemistry of isovaline, a structural analog of this compound. cambridge.orgpnas.orgresearchgate.net

Computational and Theoretical Studies on 4 Amino 2 Ethyl 2 Methylbutanoic Acid and Analogues

Quantum Mechanical Characterization

Quantum mechanical calculations offer a fundamental understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity.

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For amino acid analogues, methods like Density Functional Theory (DFT) are commonly employed to predict geometric parameters. researchgate.net For instance, studies on similar compounds have utilized the B3LYP functional with basis sets like 6-311++G(d) to compute optimized structures, which can then be compared with experimental data if available. researchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule. These properties are crucial for understanding the molecule's behavior in different chemical environments.

Computed Molecular Properties of 4-Amino-2-ethyl-2-methylbutanoic Acid Analogues

| Property | Value (4-Amino-2-ethylbutanoic acid) nih.gov | Value (4-Amino-2-methylbutanoic acid) nih.gov |

|---|---|---|

| Molecular Weight | 131.17 g/mol | 117.15 g/mol |

| XLogP3 | -2.2 | - |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 4 | 3 |

| Polar Surface Area | 63.3 Ų | 63.3 Ų |

This table presents computed data for structurally similar analogues, as specific quantum mechanical characterization for this compound is not detailed in the provided search results. Data is sourced from PubChem.

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics. This is valuable for optimizing synthetic routes to target molecules. For example, retrosynthesis prediction tools can propose various synthetic routes, which can then be evaluated computationally. researchgate.net Studies on the synthesis of complex molecules, such as certain triazine derivatives, often involve evaluating reaction mechanisms to understand how reactants form the final products. mdpi.com Such calculations can guide the selection of reagents and reaction conditions to improve yield and purity. researchgate.net While specific reaction pathway calculations for the synthesis of this compound are not detailed in the available literature, these computational methods represent a standard approach for developing and understanding the synthesis of novel organic compounds. researchgate.netmdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, including biological macromolecules like proteins.

This compound, with its rotatable bonds, can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Understanding the preferred conformations is critical, as the molecule's shape dictates how it can interact with other molecules. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are fundamental to these interactions. The amino group (-NH2) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding, acting as both donors and acceptors. These interactions are key to how the molecule might behave in a biological system or in solution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method provides insights into the binding mode and affinity between the ligand and the protein's active site. nih.gov

While docking studies specifically for this compound are not available, research on its analogues demonstrates the utility of this approach. For example, molecular docking has been performed on novel benzenesulfonamide (B165840) derivatives that are analogues of anticancer agents to evaluate their binding mode within the active site of the MDM2 protein. mdpi.comnih.gov Such studies help to explain the mechanism of action at a molecular level and can guide the design of more potent inhibitors. nih.gov Similarly, studies on ketamine analogues use modeling to understand how structural changes affect binding to target proteins. mdpi.com This approach is crucial for elucidating how small molecules exert their biological effects.

Predictive Modeling of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. drugdesign.org By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key chemical features responsible for its effects. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical models that predict the activity of new compounds. nih.govmdpi.com

For analogues of this compound, SAR studies have provided valuable insights. Research on GABA analogues, for instance, shows that stereochemistry can profoundly impact activity at GABA receptors, with (S)- and (R)-enantiomers sometimes acting as agonists and antagonists, respectively. This highlights the high degree of specificity in the receptor's binding pocket.

SAR studies on other classes of compounds further illustrate these principles:

In a series of chromene analogues, modifications to functional groups at various positions were found to significantly alter cytotoxic potency against cancer cell lines. nih.gov

For certain kinase inhibitors, the presence and position of nitrogen atoms and substitutions on anilino rings were critical for binding and inhibitory activity. mdpi.comdrugdesign.org

Systematic reviews of antimetastatic compounds show how the addition of different functional groups (e.g., fluoro, methoxy, amino) to a core structure can dramatically increase or decrease biological efficacy. mdpi.com

These studies collectively demonstrate that even small structural changes, such as altering substituent positions or chain flexibility, can have a profound impact on a molecule's biological activity. mdpi.comnih.gov

Summary of SAR Findings from Analogue Studies

| Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Stereochemistry | Different enantiomers can switch from agonist to antagonist activity. | |

| Functional Group Position | Moving a substituent (e.g., an amino group) can significantly alter potency. | mdpi.com |

| Ring Substituents | Adding electron-donating or -withdrawing groups can increase or decrease binding affinity and activity. | mdpi.commdpi.com |

| Chain Flexibility | Reducing flexibility in certain side chains can improve activity. | nih.gov |

These principles, derived from the study of analogues, are instrumental in guiding the rational design of new molecules with improved therapeutic properties. mdpi.com

Function As a Chemical Building Block and Scaffold in Advanced Organic Chemistry

Precursor in Pharmaceutical Intermediates and Drug Design

No specific research or patents were identified that describe the use of 4-Amino-2-ethyl-2-methylbutanoic acid as a precursor for the synthesis of pharmaceutical intermediates or its direct application in drug design.

Role as a Versatile Small Molecule Scaffold for Molecular Diversity

The scientific literature does not currently contain studies that characterize or utilize this compound as a molecular scaffold for creating libraries of diverse compounds for screening purposes.

Applications in the Synthesis of Biologically Active Mimetics

There is no available research detailing the application of this compound in the synthesis of peptidomimetics or other biologically active mimetics.

Mechanistic in Vitro Biological Investigations of 4 Amino 2 Ethyl 2 Methylbutanoic Acid Analogues

Neurotransmitter Receptor Binding and Functional Modulation (e.g., GABA analogues)

No studies detailing the binding affinity or functional modulation of neurotransmitter receptors, including GABA receptors, by 4-Amino-2-ethyl-2-methylbutanoic acid were identified. Research on other GABA analogues is available but does not provide specific data for the requested compound.

Biochemical Pathway Analysis (e.g., amino acid and branched-chain fatty acid metabolism)

No literature was found that investigates the effects of this compound on biochemical pathways such as amino acid or branched-chain fatty acid metabolism.

In Vitro Assay Methodologies for Mechanistic Elucidation

Due to the absence of primary research on the biological activity of this compound, there are no specific in vitro assay methodologies reported for the mechanistic elucidation of this compound.

Advanced Analytical Techniques for Characterization and Detection of 4 Amino 2 Ethyl 2 Methylbutanoic Acid

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-2-ethyl-2-methylbutanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational/Electronic Spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial connectivity data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups at the α-carbon, as well as the methylene (B1212753) groups of the butanoic acid backbone. The chemical shifts of protons adjacent to the amino and carboxyl groups would be significantly influenced by their electronic environments. Due to the quaternary nature of the α-carbon, there is no proton at this position, which simplifies the spectrum in that region.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The quaternary α-carbon would have a characteristic chemical shift, and the carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (on α-carbon) | ~1.2 | Singlet |

| -CH₂-CH₃ (ethyl group) | ~0.9 | Triplet |

| -CH₂-CH₃ (ethyl group) | ~1.5 | Quartet |

| -CH₂- (adjacent to α-carbon) | ~1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (on α-carbon) | ~20-25 |

| -CH₂-C H₃ (ethyl group) | ~10-15 |

| -C H₂-CH₃ (ethyl group) | ~25-30 |

| Quaternary α-C arbon | ~40-50 |

| -C H₂- (adjacent to α-carbon) | ~30-40 |

| -C H₂-NH₂ | ~40-50 |

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would likely be the method of choice, as it is a soft ionization technique suitable for polar molecules like amino acids.

MS: In positive ion mode, the molecule would be expected to be detected as the protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group as carbon dioxide (CO₂).

HRMS: High-resolution mass spectrometry would allow for the determination of the exact mass of the molecule with high precision. This data is crucial for confirming the elemental formula (C₇H₁₅NO₂ for the neutral molecule) and distinguishing it from other isobaric compounds.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group would likely result in the formation of a zwitterion in the solid state. Key expected vibrational bands include:

A broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium (B1175870) group.

A strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.

An absorption band around 1550-1650 cm⁻¹ corresponding to the N-H bending vibration.

Ultraviolet-Visible (UV/Vis) Spectroscopy: As this compound lacks significant chromophores that absorb in the UV-Vis range (200-800 nm), it is not expected to have a strong UV/Vis spectrum. researchgate.netresearchgate.net The primary absorption would be due to the n→π* transition of the carbonyl group in the carboxylic acid, which typically occurs at a low wavelength (around 210 nm) and has a low molar absorptivity. researchgate.netresearchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of method depends on the sample matrix and the required sensitivity.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods for the analysis of amino acids. creative-proteomics.com Due to the polar nature of this compound and its lack of a strong chromophore, derivatization is often required prior to detection. researchgate.netrsc.org

Derivatization: Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to introduce a fluorescent or UV-active tag to the primary amine of the amino acid, enabling sensitive detection. nih.gov

Separation: Reversed-phase chromatography is a common mode of separation for derivatized amino acids. The choice of column and mobile phase composition would be optimized to achieve good resolution from other components in the sample.

Detection:

Fluorescence Detection (FD): When using a fluorescent derivatizing agent, fluorescence detection provides high sensitivity and selectivity. nih.gov

Time-of-Flight Mass Spectrometry (ToF-MS): Coupling liquid chromatography with a ToF mass spectrometer allows for both separation and mass identification, providing a high degree of confidence in the identification and quantification of the target compound.

Table 3: Example HPLC Method Parameters for Branched-Chain Amino Acid Analysis (Illustrative)

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Derivatizing Agent | o-Phthalaldehyde (OPA) |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |

Gas chromatography (GC) can also be used for the analysis of amino acids, but it requires derivatization to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.

GC-MS: Coupling GC with a mass spectrometer allows for the separation and identification of the derivatized amino acid. The electron ionization (EI) mass spectrum of the derivative would show a characteristic fragmentation pattern that can be used for structural confirmation and quantification.

GC-IRMS (Isotope-Ratio Mass Spectrometry): This technique can be used to determine the isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of the compound, which can be useful in metabolic studies or for determining the origin of the molecule.

Chemical Derivatization for Enhanced Analytical Performance

The analysis of this compound, particularly at low concentrations in complex biological matrices, often necessitates chemical derivatization prior to chromatographic separation and detection. This process involves chemically modifying the analyte to produce a derivative with improved analytical characteristics. The primary goals of derivatization for a compound like this compound are to increase its volatility for gas chromatography (GC) analysis and to enhance its detectability for both GC and liquid chromatography (LC) methods by introducing a chromophore, fluorophore, or a readily ionizable group.

The structure of this compound possesses two reactive functional groups amenable to derivatization: a primary amino group (-NH₂) and a carboxylic acid group (-COOH). A variety of reagents have been developed to target these specific functionalities in amino acids, and these can be broadly applied to the analysis of this specific compound.

One common strategy involves the silylation of both the amino and carboxyl groups, which replaces the active hydrogens with a nonpolar silyl (B83357) group, thereby increasing the volatility and thermal stability of the molecule for GC analysis. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are known to produce stable tert-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis compared to other silylating agents. sigmaaldrich.com

For LC-based analyses, derivatization is primarily aimed at introducing a moiety that can be readily detected by UV-Visible or fluorescence detectors, or that enhances ionization efficiency for mass spectrometry (MS). Phenyl isothiocyanate (PITC), for instance, reacts with the primary amino group to form a phenylthiocarbamoyl (PTC) derivative, which has a strong UV absorbance. nih.gov Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also targets the amino group and yields a highly fluorescent derivative, enabling very sensitive detection. nih.gov

The choice of derivatization reagent and method is dictated by the analytical technique being employed, the nature of the sample matrix, and the desired sensitivity and selectivity of the assay.

Interactive Data Table: Common Derivatization Reagents for Amino Acids Applicable to this compound

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantages |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino and Carboxyl | GC-MS | Produces stable derivatives, less moisture sensitive. sigmaaldrich.com |

| Ethyl Chloroformate (ECF) | Amino and Carboxyl | GC-MS | Rapid, one-step reaction in aqueous medium. nih.govresearchgate.net |

| Phenyl isothiocyanate (PITC) | Amino | HPLC-UV | Forms stable derivatives with strong UV absorbance. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino | HPLC-Fluorescence | Yields highly fluorescent derivatives for sensitive detection. nih.gov |

| Dansyl chloride | Amino | HPLC-Fluorescence/UV | Simple procedure, strong fluorescence and UV absorption. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amino | HPLC-Fluorescence | Rapid reaction, selective for primary amines. nih.gov |

Detailed Research Findings on Applicable Derivatization Strategies

While specific studies on the derivatization of this compound are not prevalent in the literature, a wealth of research on the derivatization of other amino acids provides a strong foundation for its analysis.

For GC-MS applications, a two-step derivatization is often employed to ensure complete reaction of both functional groups. This typically involves an initial esterification of the carboxylic acid group, for example, by heating with an alcohol in the presence of an acid catalyst, followed by acylation of the amino group. researchgate.net For instance, the use of isobutyl chloroformate has been shown to provide sensitive analysis of amino acids by GC-MS. nih.gov Silylation with reagents like MTBSTFA offers a single-step approach where both the amino and carboxyl groups are derivatized simultaneously. sigmaaldrich.com The reaction conditions, such as temperature and time, may need to be optimized to achieve maximum yield for the specific derivative of this compound. sigmaaldrich.com

In the realm of LC-MS, derivatization can enhance ionization efficiency and improve chromatographic retention on reversed-phase columns. A study on a novel amino acid analysis method utilized 1-bromobutane (B133212) to derivatize the amino, carboxyl, and other functional groups, which improved the hydrophobicity and basicity of the amino acids, leading to high sensitivity in LC-MS/MS detection. rsc.org Another approach involves the use of urea (B33335) as a simple derivatizing agent, which reacts with the amino group to form carbamoyl (B1232498) derivatives. These derivatives exhibit improved separation on reversed-phase columns and enhanced UV response. nih.gov For chiral separations, chiral derivatizing agents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) can be employed to form diastereomers that can be separated on achiral stationary phases. nih.gov

The following table summarizes findings from studies on general amino acid derivatization that are pertinent to the analysis of this compound.

Interactive Data Table: Research Findings on Amino Acid Derivatization for Enhanced Analytical Performance

| Derivatization Reagent/Method | Analytical Technique | Key Findings |

| Silylation (e.g., MTBSTFA) | GC-MS | Forms stable TBDMS derivatives, increasing volatility and allowing for GC analysis. Reaction conditions can be optimized for maximum response. sigmaaldrich.com |

| Alkyl Chloroformates (e.g., ECF, Isobutyl Chloroformate) | GC-MS, GC-FID | One-step derivatization in aqueous media. Isobutyl chloroformate derivatives showed higher sensitivity. nih.gov |

| Urea | LC-MS | Simple and inexpensive derivatization of the amino group, leading to better separation on reversed-phase columns and increased UV response. nih.gov |

| 1-Bromobutane | LC-MS/MS | Derivatizes amino, carboxyl, and other functional groups, improving hydrophobicity and basicity for high-sensitivity detection. rsc.org |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | HPLC-UV, LC-MS | A chiral derivatizing agent that forms diastereomers, allowing for the separation of enantiomers on achiral columns. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection. nih.gov |

| o-Phthalaldehyde (OPA) with a chiral thiol | HPLC-Fluorescence | Derivatizes primary amines to form fluorescent diastereomers for chiral analysis. mdpi.com |

Emerging Research Frontiers and Interdisciplinary Perspectives

Exploration of Undiscovered Bioactive Mechanisms

Non-proteinogenic amino acids are a vast and largely untapped resource for discovering new bioactive mechanisms. Unlike the 22 proteinogenic amino acids that are the standard building blocks of proteins, these alternative structures offer unique side chains, stereochemistry, and backbone conformations. wikipedia.org The specific architecture of 4-Amino-2-ethyl-2-methylbutanoic acid, a γ-amino acid with a quaternary α-carbon, suggests several potential, yet largely unexplored, avenues for biological activity.

Researchers are investigating how such compounds might interact with biological systems. For instance, many non-proteinogenic amino acids act as metabolic intermediates, neurotransmitters, or components of bacterial cell walls. wikipedia.org The γ-amino moiety is characteristic of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The substitution at the α-carbon in this compound could modulate its potential interaction with GABA receptors or transporters, or other neurological targets, potentially leading to novel therapeutic agents for neurological disorders. ontosight.ai The exploration of such compounds is a key frontier in pharmacology and biochemistry, aiming to unlock new biological functions and therapeutic applications that are not accessible with standard proteinogenic amino acids.

Integration with Supramolecular Chemistry and Materials Science

The integration of non-proteinogenic amino acids into supramolecular chemistry and materials science represents a burgeoning field of research. The unique structural features of molecules like this compound can be exploited to direct the self-assembly of complex, functional architectures. The presence of both an amino and a carboxyl group allows for the formation of zwitterions and participation in hydrogen bonding, which are fundamental interactions in building supramolecular structures.

The quaternary α-carbon introduces significant steric hindrance, which can be used to control the packing of molecules in a crystal lattice or the folding of a peptide-like polymer (a peptidomimetic). This level of control is crucial in "crystal engineering," where the goal is to design and synthesize new solid-state materials with desired properties, such as porosity for gas storage, specific catalytic activity, or unique optical characteristics. By incorporating such unconventional amino acids, scientists can create novel polymers, hydrogels, and other biomaterials with tailored physical and chemical properties that are not achievable with conventional proteinogenic amino acids. This opens up possibilities for applications in drug delivery, tissue engineering, and nanotechnology.

Contributions to Prebiotic Chemistry and Astrobiological Research

The study of non-proteinogenic amino acids is of paramount importance to prebiotic chemistry and astrobiology, particularly in the analysis of extraterrestrial materials like meteorites. researchgate.net Carbonaceous chondrite meteorites, such as the Murchison meteorite, have been found to contain a diverse array of amino acids, many of which are not found in terrestrial biology. researchgate.netnih.gov This includes a variety of straight-chain and branched-chain amino acids with the amino group in α, β, γ, or δ positions.

The fact that meteorites contain a wide variety of structural isomers of amino acids is considered strong evidence for their abiotic origin, likely through a random synthetic process from simpler precursors like aldehydes, ketones, ammonia (B1221849), and cyanide. nih.govusra.edu While this compound itself has not been explicitly identified, numerous related C5 and C6 amino acid isomers have been detected in various meteorites. nih.govusra.edunih.gov The presence of these unique, non-biological amino acids supports the hypothesis that the raw ingredients for life were delivered to the early Earth from space, a concept known as panspermia or exogenous delivery. researchgate.net Studying the distribution and variety of these extraterrestrial amino acids helps scientists understand the chemical inventory of the early solar system and the potential pathways that could have led to the origin of life. researchgate.netmdpi.com

| Compound Name | Amino Group Position | Carbon Number | Meteorite Found In (Example) | Reference |

|---|---|---|---|---|

| 4-amino-2-methylbutanoic acid | γ (gamma) | C5 | Murchison, Almahata Sitta | nih.govusra.edu |

| 4-amino-3-methylbutanoic acid | γ (gamma) | C5 | Murchison, Almahata Sitta | nih.govusra.edu |

| 3-amino-2-ethylpropanoic acid | β (beta) | C5 | Murchison | nih.gov |

| 3-amino-3-methylbutanoic acid | β (beta) | C5 | Murchison | nih.gov |

| 4-aminopentanoic acid | γ (gamma) | C5 | Murchison | nih.gov |

| 5-aminopentanoic acid | δ (delta) | C5 | Almahata Sitta | usra.edu |

Development of Sustainable Synthetic Methodologies

The increasing demand for structurally unique, enantiomerically pure amino acids in pharmaceuticals and materials science necessitates the development of sustainable synthetic methodologies. Traditional chemical syntheses often rely on harsh reagents, protecting groups, and multiple steps, which can generate significant waste. Modern research is focused on "green chemistry" approaches to mitigate this environmental impact.

Q & A

Q. What are the standard synthetic routes for 4-Amino-2-ethyl-2-methylbutanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting with a branched-chain carboxylic acid precursor, activation of the carboxyl group (e.g., via thionyl chloride or carbodiimides) is followed by amine introduction. Reaction conditions such as temperature (60–100°C), pH (optimized near neutrality to avoid side reactions), and catalyst choice (e.g., palladium for cross-coupling) critically impact yield. Lower temperatures may reduce byproduct formation, while excess amine can drive the reaction to completion .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : For carbon-hydrogen backbone verification (e.g., distinguishing ethyl and methyl branches via H and C shifts).

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for accurate mass determination).

- X-ray Crystallography : Resolves absolute configuration and stereochemistry, particularly for chiral centers .

Q. What factors influence the stability of this compound during storage?

Methodological Answer: Stability is affected by:

- pH : Neutral buffers (pH 6–8) prevent hydrolysis of the amino or carboxyl groups.

- Temperature : Storage at –20°C minimizes thermal degradation.

- Moisture : Desiccants or vacuum-sealed containers reduce hygroscopic decomposition .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer: Enantiomeric purity is achieved via:

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes to favor the desired enantiomer.

- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., cellulose-based) to isolate enantiomers.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer: Contradictions arise from impurities or isomerization. Strategies include:

Q. How to design assays for evaluating the compound’s interaction with biomolecules?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based substrates to measure IC values (e.g., for aminotransferases).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) with proteins.

- Cell-Based Models : Transfect cells with target receptors and monitor intracellular signaling via luciferase reporters .

Q. What strategies address low solubility in aqueous systems during biological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.